molecular formula C13H28O4Si B15089828 Oxirane,2-[8-(trimethoxysilyl)octyl]- CAS No. 143389-64-4

Oxirane,2-[8-(trimethoxysilyl)octyl]-

Cat. No.: B15089828
CAS No.: 143389-64-4
M. Wt: 276.44 g/mol
InChI Key: UEFJJFILJJDEFC-UHFFFAOYSA-N
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Description

Oxirane,2-[8-(trimethoxysilyl)octyl]- is an organosilicon epoxide compound characterized by an oxirane (epoxide) ring linked to an octyl chain terminated with a trimethoxysilyl group (-Si(OCH₃)₃). This structure combines the reactivity of the epoxide group with the hydrolytic stability and adhesion-promoting properties of the trimethoxysilyl moiety. The octyl chain introduces flexibility and hydrophobicity, making it suitable for applications in polymer modification, surface functionalization, and hybrid materials .

Properties

CAS No.

143389-64-4

Molecular Formula

C13H28O4Si

Molecular Weight

276.44 g/mol

IUPAC Name

trimethoxy-[8-(oxiran-2-yl)octyl]silane

InChI

InChI=1S/C13H28O4Si/c1-14-18(15-2,16-3)11-9-7-5-4-6-8-10-13-12-17-13/h13H,4-12H2,1-3H3

InChI Key

UEFJJFILJJDEFC-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCCCCCCC1CO1)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxirane,2-[8-(trimethoxysilyl)octyl]- typically involves the reaction of 8-bromooctyltrimethoxysilane with epichlorohydrin in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the action of the base.

Industrial Production Methods: In an industrial setting, the production of Oxirane,2-[8-(trimethoxysilyl)octyl]- involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and solvents, as well as advanced purification techniques to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The oxirane ring in Oxirane,2-[8-(trimethoxysilyl)octyl]- can undergo oxidation reactions to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The trimethoxysilyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Reagents like or can be used for substitution reactions.

Major Products:

    Diols: from oxidation reactions.

    Alcohols: from reduction reactions.

    Various derivatives: from substitution reactions.

Scientific Research Applications

Oxirane,2-[8-(trimethoxysilyl)octyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a coupling agent in the synthesis of hybrid materials and as a precursor for the preparation of functionalized silanes.

    Biology: The compound is used in the modification of biomolecules and surfaces for biological assays.

    Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices.

    Industry: The compound is used in the production of adhesives, sealants, and coatings due to its ability to enhance adhesion and durability.

Mechanism of Action

The mechanism of action of Oxirane,2-[8-(trimethoxysilyl)octyl]- involves the interaction of its functional groups with various molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds. The trimethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds that contribute to the compound’s adhesive properties.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and their implications:

Compound Structure Molecular Formula Key Features
Oxirane,2-[8-(trimethoxysilyl)octyl]- Epoxide + 8-carbon alkyl chain + trimethoxysilyl C₁₃H₂₆O₄Si (estimated) Long alkyl chain enhances hydrophobicity; trimethoxysilyl enables silanization.
Oxirane,2-[[3-(trimethoxysilyl)propoxy]methyl]- Epoxide + 3-carbon propoxy spacer + trimethoxysilyl C₁₀H₂₂O₆Si Shorter chain increases reactivity; widely used as an adhesion promoter.
Oxirane, 2,2-di(trimethylsilyl) Two trimethylsilyl groups attached to epoxide C₈H₂₀OSi₂ High steric hindrance reduces epoxide reactivity; increased thermal stability.
Oxirane, hexyl Epoxide + 6-carbon alkyl chain C₈H₁₆O No silane groups; limited to non-covalent interactions in polymers.

Physicochemical Properties

  • Reactivity: The octyl chain in the target compound may slow hydrolysis of the trimethoxysilyl group compared to the propoxy analog, delaying silanol formation . Compounds with shorter chains (e.g., propoxy) exhibit faster crosslinking due to higher accessibility of reactive sites .
  • Hydrophobicity: The octyl chain increases logP (estimated ~4.5) compared to the propoxy analog (logP ~2.51) , enhancing compatibility with non-polar matrices.
  • Thermal Stability :

    • Trimethylsilyl-substituted oxiranes (e.g., 2,2-di(trimethylsilyl)) show higher thermal stability (decomposition >250°C) due to steric protection of the epoxide .

Biological Activity

Oxirane, 2-[8-(trimethoxysilyl)octyl]- (commonly referred to as a silane compound), is a functionalized organosilicon compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the biological activity of this compound, focusing on its efficacy against various microorganisms, its mechanism of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Oxirane, 2-[8-(trimethoxysilyl)octyl]- can be described as follows:

  • Molecular Formula : C₁₈H₃₉O₃Si
  • Molecular Weight : 341.6 g/mol
  • Functional Groups : Epoxide group (oxirane), trimethoxysilyl group

This compound's unique structure allows it to interact with biological membranes and surfaces, leading to its antimicrobial properties.

The antimicrobial activity of Oxirane, 2-[8-(trimethoxysilyl)octyl]- is primarily attributed to its ability to form stable siloxane networks upon hydrolysis. These networks can disrupt microbial cell membranes, leading to cell lysis. The trimethoxysilyl group facilitates bonding with surfaces, enhancing the durability and effectiveness of coatings that incorporate this compound.

Efficacy Against Microorganisms

Research has demonstrated that silane-based compounds exhibit significant antimicrobial properties. A study evaluated various organosilane compounds, including those similar to Oxirane, 2-[8-(trimethoxysilyl)octyl]-, against bacteria and viruses:

  • Bacteria Tested : Staphylococcus aureus, Escherichia coli
  • Viruses Tested : Phi6 bacteriophage
  • Results : The compounds showed over a 3-log reduction in bacterial counts after application, indicating strong antimicrobial efficacy .

Case Studies

  • Surface Coatings Study
    • A study assessed the efficacy of antimicrobial surface coatings containing organosilane compounds. Results indicated that coatings with Oxirane derivatives maintained their antimicrobial activity even after exposure to cleaning agents .
    • Table 1: Antimicrobial Activity Summary
    CompoundBacteria TestedLog Reduction
    Oxirane, 2-[8-(trimethoxysilyl)octyl]-Staphylococcus aureus>3
    Escherichia coli>3
    Phi6 bacteriophage>3
  • Durability Testing
    • In another study, the durability of antimicrobial coatings was tested under various conditions. The results demonstrated that only specific formulations retained their efficacy post-abrasion .

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